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molecular formula C21H30N2O B8549863 4-[(4-Aminoanilino)methyl]-2,6-di-tert-butylphenol CAS No. 205809-24-1

4-[(4-Aminoanilino)methyl]-2,6-di-tert-butylphenol

Cat. No. B8549863
M. Wt: 326.5 g/mol
InChI Key: XTXZFKJUHWKMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06770785B1

Procedure details

4-Bromomethyl-2,6-di-tert-butyl-phenol (2.42 g, 0.008 mole) was dissolved in 50 mL of dry tetrahydrofuran. In a separate conical flask benzene-1,4-diamine (p-PDA) (1.728 g, 0.016 mole) was dissolved in 25 mL of tetrahydrofuran and solution was transferred to a cylindrical funnel with pressure equalizing tube. Three-necked round-bottom flask containing solution of 4-Bromomethyl-2,6-di-tert-butyl-phenol was kept in oil-bath at 85° C. Solution in the flask was continuously stirred with the help of magnetic stirrer. Benzene-1,4-diamine solution was added drop-by-drop, from funnel to the flask in acidic medium for a span of 4-5 hours till all the solution was poured out. The reaction was terminated after that and the final reaction mixture was allowed to attain room temperature. The product was purified using silica gel column chromatography. Product was identified by 1H-NMR. The yield of 4-[(4-Amino-phenylamino)-methyl]-2,6-di-tert-butyl-phenol was 2.24 g (85%).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.728 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[C:6]([OH:13])=[C:5]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:4]=1.[C:18]1([NH2:25])[CH:23]=[CH:22][C:21]([NH2:24])=[CH:20][CH:19]=1>O1CCCC1>[NH2:24][C:21]1[CH:22]=[CH:23][C:18]([NH:25][CH2:2][C:3]2[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[C:6]([OH:13])=[C:5]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:4]=2)=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
BrCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.728 g
Type
reactant
Smiles
C1(=CC=C(C=C1)N)N
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)N)N

Conditions

Stirring
Type
CUSTOM
Details
Solution in the flask was continuously stirred with the help of magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solution was transferred to a cylindrical funnel with pressure
CUSTOM
Type
CUSTOM
Details
was kept in oil-bath at 85° C
ADDITION
Type
ADDITION
Details
was poured out
CUSTOM
Type
CUSTOM
Details
The reaction was terminated after that and the final
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
to attain room temperature
CUSTOM
Type
CUSTOM
Details
The product was purified

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)NCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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